Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, particularly in the development of drugs targeting the central nervous system. This compound is of interest due to its potential pharmacological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Isopropylaminoethyl Group: This step involves the reaction of the piperidine derivative with isopropylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Piperidinones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors in the central nervous system. The compound may bind to these targets, modulating their activity and leading to pharmacological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine: Known for its anti-acetylcholinesterase activity.
Ethyl 1-benzylpiperidine-4-carboxylate: Another piperidine derivative with similar structural features.
Uniqueness: Benzyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to the presence of the isopropylaminoethyl group, which may confer distinct pharmacological properties compared to other piperidine derivatives. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
Molecular Formula |
C18H28N2O2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
benzyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-15(2)19-11-8-16-9-12-20(13-10-16)18(21)22-14-17-6-4-3-5-7-17/h3-7,15-16,19H,8-14H2,1-2H3 |
InChI Key |
LSMGOLJTORWNPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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